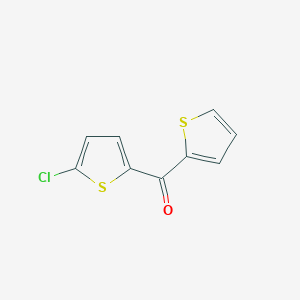

(5-Chlorothiophen-2-yl)(thiophen-2-yl)methanone

Description

(5-Chlorothiophen-2-yl)(thiophen-2-yl)methanone is a bithiophenyl ketone derivative characterized by two thiophene rings linked via a carbonyl group. One thiophene ring is substituted with a chlorine atom at the 5-position, while the other retains its native structure. This compound is of interest due to its structural versatility, which enables applications in medicinal chemistry, materials science, and catalysis.

Propriétés

Formule moléculaire |

C9H5ClOS2 |

|---|---|

Poids moléculaire |

228.7 g/mol |

Nom IUPAC |

(5-chlorothiophen-2-yl)-thiophen-2-ylmethanone |

InChI |

InChI=1S/C9H5ClOS2/c10-8-4-3-7(13-8)9(11)6-2-1-5-12-6/h1-5H |

Clé InChI |

WGQLWZCNXNCNKG-UHFFFAOYSA-N |

SMILES canonique |

C1=CSC(=C1)C(=O)C2=CC=C(S2)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(thiophen-2-yl)methanone typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with thiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chlorides, which are then coupled to form the methanone derivative .

Industrial Production Methods

In industrial settings, the production of (5-Chlorothiophen-2-yl)(thiophen-2-yl)methanone may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

(5-Chlorothiophen-2-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(5-Chlorothiophen-2-yl)(thiophen-2-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (5-Chlorothiophen-2-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include methanone derivatives with variations in substituents on the thiophene rings or the carbonyl-adjacent moieties. Key examples and their distinguishing features are outlined below:

| Compound | Substituents | Key Structural Differences | Impact on Properties |

|---|---|---|---|

| (5-Chlorothiophen-2-yl)(phenyl)methanone | Phenyl instead of thiophen-2-yl | Replacement of thiophene with benzene | Reduced aromatic π-stacking potential; altered solubility and electronic effects |

| (4-Chlorophenyl)(thiophen-2-yl)methanone | Chlorine on benzene (4-position) | Chlorine position shifted to benzene | Modified dipole moment; potential changes in biological target affinity |

| (5-Iodo-2-methylphenyl)(5-(4-FP)thienyl)methanone | Iodo and methyl groups on benzene | Bulky substituents (iodo, methyl) | Increased steric hindrance; potential for enhanced halogen bonding interactions |

| 4-(2-Phenylethyl)piperazin-1-ylmethanone | Piperazine-linked phenethyl group | Incorporation of a basic nitrogen moiety | Enhanced solubility in polar solvents; potential CNS activity |

Notes:

- Electronic Effects: The electron-withdrawing chlorine in (5-chlorothiophen-2-yl)(thiophen-2-yl)methanone increases electrophilicity at the carbonyl group compared to non-halogenated analogues, facilitating nucleophilic reactions .

- Steric Considerations : Bulky substituents (e.g., iodophenyl in ) reduce reactivity but improve selectivity in binding interactions .

Physicochemical Properties

Critical parameters such as logP, molecular weight, and polar surface area (PSA) highlight differences in solubility and bioavailability:

| Compound | Molecular Weight | logP | logSw | PSA (Ų) | Hydrogen Bond Acceptors | |

|---|---|---|---|---|---|---|

| (5-Chlorothiophen-2-yl)(thiophen-2-yl)methanone | ~255 (estimated) | ~2.8 | ~-3.0 | ~25 | 3 | |

| (5-Chlorothiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone | 259.75 | 2.33 | -2.94 | 24.84 | 3 | |

| 4-(2-Phenylethyl)piperazin-1-ylmethanone | 300.42 | 2.81 | -3.07 | 21.42 | 3 |

Activité Biologique

The compound (5-Chlorothiophen-2-yl)(thiophen-2-yl)methanone, a thiophene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of (5-Chlorothiophen-2-yl)(thiophen-2-yl)methanone can be represented as follows:

This structure features two thiophene rings and a carbonyl group, contributing to its chemical reactivity and biological activity.

Anticoagulant Activity

One of the most significant biological activities associated with (5-Chlorothiophen-2-yl)(thiophen-2-yl)methanone is its role as an inhibitor of factor Xa, a crucial component in the coagulation cascade. This property makes it a candidate for the treatment and prevention of thromboembolic disorders such as myocardial infarction and deep vein thrombosis. The compound's mechanism involves the inhibition of thrombin generation, which is essential for blood clot formation .

Antimicrobial Activity

Studies have indicated that thiophene derivatives exhibit antimicrobial properties. While specific data on (5-Chlorothiophen-2-yl)(thiophen-2-yl)methanone is limited, related compounds have shown effectiveness against various bacterial strains. For instance, derivatives with similar structures have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .

Study 1: Anticoagulant Efficacy

In a study investigating the anticoagulant efficacy of (5-Chlorothiophen-2-yl)(thiophen-2-yl)methanone, researchers evaluated its effects on thrombin generation in vitro. The compound was found to significantly reduce thrombin levels compared to control groups, indicating its potential utility in managing thromboembolic conditions. The study utilized both human plasma and animal models to assess the pharmacodynamics and pharmacokinetics of the compound .

Study 2: Antimicrobial Screening

A screening of various thiophene derivatives, including (5-Chlorothiophen-2-yl)(thiophen-2-yl)methanone, was conducted to evaluate their antimicrobial activity. The results showed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria. Further modifications to enhance its efficacy are being explored in ongoing research .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.